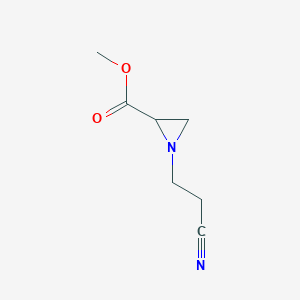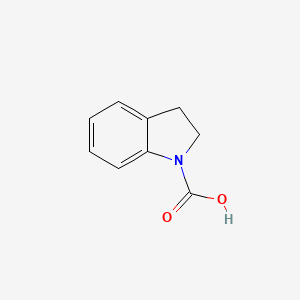![molecular formula C7H8N4O B11917954 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol typically involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . This method is efficient for preparing derivatives substituted with a methyl group at various positions of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and pharmacological properties .
Aplicaciones Científicas De Investigación
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. It can also inhibit enzymes like aromatase, affecting hormone synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications, including as a sedative and anxiolytic.
Imidazo[1,5-a]pyridine: Exhibits unique pharmacological properties and is used in different medicinal contexts.
Uniqueness
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-hydroxy-7-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9) |
Clave InChI |
JRUBVJGRIQRLLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=C1N=CN2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

